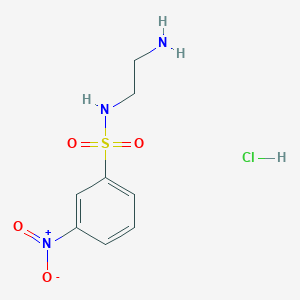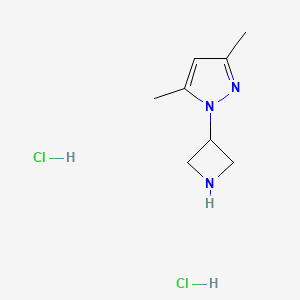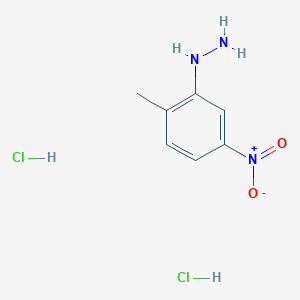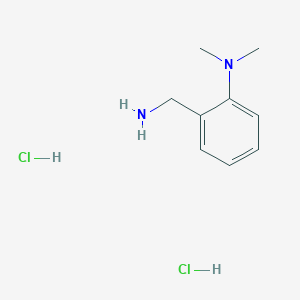
C14H17ClFN3O4S
Descripción general
Descripción
The compound “C14H17ClFN3O4S” is a versatile material used in scientific research. Its unique properties allow for various applications such as drug discovery, organic synthesis, and medicinal chemistry. It is also identified as (2S)-N-(3-chloro-4-fluorophenyl)-2-({[(3R)-1,1-dioxo-1$l^{6}-thiolan-3-yl]carbamoyl}amino)propanamide .
Synthesis Analysis
The synthesis of such compounds often involves complex processes. Computational chemical synthesis analysis and pathway design have been transformed from a complex problem to a regular process of structural simplification . Retrosynthetic analysis is a key tool in this process, where the target molecule is broken down into simpler precursor structures .
Molecular Structure Analysis
Molecular structure analysis often involves 3D visualization programs for structural models . Techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .
Chemical Reactions Analysis
Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods . A theoretical database comprising experimentally accessible and inaccessible chemical reactions could complement the existing experimental databases and contribute significantly to data-driven chemical reaction discovery .
Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The chemistry of a biomaterial directly contributes to its interaction with biological environments .
Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs) in Catalysis
Recent advances have emphasized the importance of MOFs in catalyzing C1 chemistry transformations, including CO, CO2, and CH4 into valuable chemicals and fuels. These advancements highlight the critical role of MOFs in addressing challenges related to the activation and conversion of relatively inert C1 molecules, demonstrating the potential for sustainable fuel production and chemical synthesis (Cui, Zhang, Hu, & Bu, 2019).
Catalysis of C1 Molecules
C1 catalysis, focusing on the conversion of simple carbon-containing compounds into high-value-added chemicals and fuels, has seen significant progress. The development of highly efficient catalyst systems and reaction processes in this field is crucial for future energy sustainability and addressing the challenges associated with the activation of these molecules (Bao, Yang, Yoneyama, & Tsubaki, 2019).
Zeolites in C1 Chemistry
The application of zeolites, highly efficient solid catalysts, in C1 chemistry for the transformation of molecules like CO, CO2, CH4, and others into energy and chemical products has been explored. The development of zeolite-based catalysts for C1 transformations showcases the potential of zeolites in contributing to energy and environmental solutions (Zhang, Yu, & Corma, 2020).
Novel Carbon Allotropes
The synthesis and exploration of new carbon allotropes, such as cyclo[18]carbon, offer insights into the potential applications and unique properties of these materials. Research in this area opens avenues for advanced materials science, including the development of molecular devices and the study of their transport behaviors (Zhang, Li, Feng, & Shen, 2020).
Safety And Hazards
Direcciones Futuras
Future directions in the field of chemical research often involve addressing current challenges and exploring new possibilities. For example, lignin valorization is one of the foremost challenges in current biorefinery research . The development of new materials and the establishment of structure–function relationships are also key future directions .
Propiedades
IUPAC Name |
(2S)-N-(3-chloro-4-fluorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFN3O4S/c1-8(13(20)18-9-2-3-12(16)11(15)6-9)17-14(21)19-10-4-5-24(22,23)7-10/h2-3,6,8,10H,4-5,7H2,1H3,(H,18,20)(H2,17,19,21)/t8-,10?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHRREHRSUJBGW-PEHGTWAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)Cl)NC(=O)NC2CCS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC(=C(C=C1)F)Cl)NC(=O)NC2CCS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C14H17ClFN3O4S | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[4-(Cyclopentyloxy)phenyl]methanamine hydrochloride](/img/structure/B1519550.png)


![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate](/img/structure/B1519553.png)
![2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate](/img/structure/B1519554.png)
![1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine](/img/structure/B1519556.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519557.png)
